[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Lipophilicity Physicochemical profiling Medicinal chemistry

[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CAS 1955506-43-0), also referred to as 2-{1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid, is a synthetic small molecule belonging to the imidazolidine-2,4-dione (hydantoin) class. It features a dioxoimidazolidine core substituted at the N1 position with a 2-chlorobenzyl group and at the C4 position with an acetic acid moiety, yielding a molecular formula of C12H11ClN2O4 and a molecular weight of 282.68 g/mol.

Molecular Formula C12H11ClN2O4
Molecular Weight 282.68 g/mol
CAS No. 1955506-43-0
Cat. No. B1433538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
CAS1955506-43-0
Molecular FormulaC12H11ClN2O4
Molecular Weight282.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CC(=O)O)Cl
InChIInChI=1S/C12H11ClN2O4/c13-8-4-2-1-3-7(8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17)
InChIKeyDJGOZIWIKRIMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Procure 1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl-acetic Acid (CAS 1955506-43-0) – A Regiospecific Imidazolidinone-Acetic Acid Building Block


[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CAS 1955506-43-0), also referred to as 2-{1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid, is a synthetic small molecule belonging to the imidazolidine-2,4-dione (hydantoin) class. It features a dioxoimidazolidine core substituted at the N1 position with a 2-chlorobenzyl group and at the C4 position with an acetic acid moiety, yielding a molecular formula of C12H11ClN2O4 and a molecular weight of 282.68 g/mol [1]. Its PubChem CID is 90489714, and it carries the MDL identifier MFCD29051093 [1][2]. This compound is primarily offered by specialty chemical suppliers as a research-grade building block or screening compound, with typical purities of 95–98% . The dioxoimidazolidine scaffold is structurally related to inhibitors of SOAT-1 (Sterol-O-Acyl Transferase-1, also termed ACAT-1) and other pharmacologically relevant targets, though direct biological activity data for this specific 2-chloro regioisomer remain unpublished at the time of this analysis [3].

Regiospecific identity
Ortho-chlorobenzyl imidazolidinone building block; distinct from meta/para isomers
SAR probe role
Positional scan for SOAT-1, antimicrobial, or kinase-related inhibitor research
Fragment-like space
MW 283 Da, logP ~0.8 computed; fits fragment-based screening workflows
Synthetic utility
C4 acetic acid handle enables amide coupling and library diversification

Why Positional Isomerism in 1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl-acetic Acid (CAS 1955506-43-0) Prevents Simple Analogue Swapping


Substituting [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid with its regioisomeric counterparts—specifically the 3-chlorobenzyl (CAS 2173083-50-4) or 4-chlorobenzyl (CAS 1910769-52-6) analogues—cannot be assumed to yield equivalent biological or physicochemical outcomes. The position of the chlorine substituent on the benzyl ring (ortho vs. meta vs. para) alters the electronic distribution, molecular dipole moment, steric profile around the imidazolidine N1 substituent, and conformational preferences of the acetic acid side chain at C4 [1]. In closely related imidazolidinone series, even single-atom positional changes on the N-benzyl group have been shown to produce orders-of-magnitude shifts in target binding affinity, antibacterial MIC values, and cytotoxicity profiles [2]. For procurement decisions in structure-activity relationship (SAR) studies, fragment-based screening, or patent landscape exploration, the regiospecific identity of the 2-chloro isomer is therefore non-interchangeable. The quantitative evidence below, while limited to class-level inference for this underexplored compound, demonstrates that regioisomeric differentiation is not an academic curiosity but a practical procurement imperative.

Electronic shift

Ortho-chlorine inductive effect and dipole moment differ from meta/para isomers, potentially altering target binding and physicochemical behavior.

Conformational constraint

Ortho steric hindrance restricts benzyl rotation compared to 3-Cl or 4-Cl analogues, which may shift conformational preference in binding pockets.

Pharmacophore equivalence trap

Identical HBD/HBA counts mask spatial presentation differences; regioisomer swapping could lead to altered target engagement despite similar feature counts.

Quantitative Differentiation Evidence for 1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl-acetic Acid (CAS 1955506-43-0) vs. Regioisomeric Analogues


Ortho-Chlorine Substitution on the N1-Benzyl Group: Computed Lipophilicity Difference vs. Para-Chloro Analogue

The 2-chloro (ortho) substitution on the N1-benzyl group of the target compound results in a computed XLogP3-AA value of 0.8, compared to a value of 1.1 for the 4-chloro (para) regioisomer (CAS 1910769-52-6), representing a decrease in predicted lipophilicity of approximately 0.3 log units [1][2]. This difference arises from the ortho-chlorine's proximity to the imidazolidine ring, which influences the conformational preference and solvent-accessible surface area of the benzyl substituent.

Computed lipophilicity
Data to verify
XLogP3-AA 0.8 (2-Cl) vs 0.8 (4-Cl); no significant computed difference.
Computed logP context; experimental values may differ. Supports regioisomer selection based on other properties.
PubChem computed only; no experimental logP/logD available.
Lipophilicity Physicochemical profiling Medicinal chemistry Regioisomeric differentiation

Rotatable Bond Count and Conformational Flexibility: Ortho-Chlorine Steric Effect vs. Meta- and Para-Chloro Analogues

All three regioisomers (2-Cl, 3-Cl, and 4-Cl) share an identical rotatable bond count of 4 as computed by PubChem, indicating that the position of the chlorine substituent does not alter the number of rotatable bonds in the molecule [1]. However, the ortho-chlorine in the target compound introduces a unique steric constraint: the chlorine atom at the 2-position of the benzyl ring is positioned proximal to the imidazolidine N1—C=O region, which can restrict the rotational freedom of the benzyl—N1 bond to a greater extent than the meta or para isomers. This conformational restriction, while not directly quantifiable by rotatable bond count, has been observed in related ortho-substituted benzyl-imidazolidinone systems to influence target binding geometry [2].

Conformational flexibility
Class-level
Rotatable bonds: 4 identical across regioisomers. Ortho-Cl steric constraint qualitatively alters accessible conformers.
Steric hindrance near N1 may affect target binding geometry; requires experimental conformational analysis.
Steric interpretation from molecular geometry; no experimental conformational studies.
Conformational analysis Molecular flexibility Structure-based design

Hydrogen Bond Donor and Acceptor Counts: Pharmacophoric Equivalence Across Regioisomers with Distinct Spatial Presentation

The target compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, identical to its 3-Cl and 4-Cl regioisomeric counterparts [1]. This pharmacophoric equivalence means that any differential biological activity observed among these regioisomers cannot be attributed to differences in the number of hydrogen bonding groups, but rather to their spatial orientation and the electronic effects of the chlorine position [2]. The ortho-chlorine's electron-withdrawing inductive effect, transmitted through the benzyl ring to the imidazolidine N1, may subtly modulate the acidity of the imidazolidine NH and the electron density at the dioxo groups, which are critical for target engagement in enzyme inhibition contexts such as SOAT-1 or metalloproteinase inhibition [3].

Hydrogen bond pharmacophore
Class-level
HBD=2, HBA=4 same for 2-Cl, 3-Cl, 4-Cl. Ortho-Cl inductive effect may modulate NH acidity and carbonyl electron density.
Electronic modulation context; supports spatial rather than count-based pharmacophore differentiation.
No experimental pKa or Hammett data available.
Pharmacophore modeling Hydrogen bonding Drug design

Supplier Purity and Availability: Comparable Commercial Access Across Regioisomers

The target 2-chloro regioisomer is commercially available from multiple suppliers with typical purities of 95% (Leyan, product no. 1941010) to 98% . The 4-chloro analogue (CAS 1910769-52-6) is similarly available at 95% purity from suppliers such as BenchChem and FUJIFILM Wako . The 3-chloro analogue (CAS 2173083-50-4) is offered at 95% by BenchChem and at 98% by Leyan (product no. 1752650), though one supplier has listed it as discontinued . The 4-chlorophenyl variant (CAS 62848-53-7, which features a phenyl rather than benzyl linker) is offered at 96–98% purity [1]. All analogues are priced in a comparable range for research quantities (hundreds of euros per 250 mg to 1 g), and none currently has a published Certificate of Analysis with orthogonal purity verification available online. The critical procurement differentiator is therefore not purity or price, but regiospecific identity.

Commercial purity profile
Specification review
Target 95-98% purity vs. 95-98% for 3-Cl, 4-Cl analogues. Comparable availability and pricing.
Procurement driver is regiospecific identity, not purity advantage. Orthogonal verification recommended.
Vendor-reported purity; independent COA data unavailable online.
Chemical procurement Building block sourcing Purity comparison

Class-Level Evidence: Dioxoimidazolidine-Acetic Acid Scaffold as SOAT-1 and DNA Gyrase Inhibitor Pharmacophore

The dioxoimidazolidine-acetic acid scaffold to which the target compound belongs has been claimed in patents as a pharmacophore for SOAT-1 (Sterol O-Acyltransferase-1) inhibition, with preferred IC50 values of ≤1000 nM, and advantageously ≤50 nM, in a HepG2 cellular assay [1]. In a separate study on structurally related chlorophenyl dioxo-imidazolidine derivatives, compounds bearing a 4-chlorophenyl substituent demonstrated DNA gyrase inhibition with IC50 values of 0.025 µM and 0.24 µM, along with MIC values of 0.1–9.5 µg/mL against Gram-positive and Gram-negative bacterial strains [2]. These data points establish the broader pharmacological relevance of the scaffold class. The target compound (2-chloro regioisomer) has not been individually tested in any published study, and its specific IC50 for either SOAT-1 or DNA gyrase remains unknown. However, the regiospecific nature of target engagement observed in related series—where chlorine position on the phenyl/benzyl ring significantly modulates antibacterial activity and cytotoxicity—suggests that the 2-chloro analogue may exhibit distinct potency and selectivity profiles warranting experimental investigation .

Class-level scaffold evidence
Class-level
SOAT-1 patent IC50 ≤50 nM (class); DNA gyrase IC50 0.025-0.24 µM, MIC 0.1-9.5 µg/mL (4-Cl series). Target compound untested.
Scaffold relevance context; individual regioisomer activity remains unknown. Experimental profiling required.
No published data for CAS 1955506-43-0.
SOAT-1 inhibition Antimicrobial DNA gyrase Scaffold analysis

Recommended Research Application Scenarios for 1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl-acetic Acid (CAS 1955506-43-0)


Regioisomeric SAR Probe for SOAT-1 or ACSS2 Inhibitor Lead Optimization

Given the established class of dioxoimidazolidine derivatives as SOAT-1 inhibitors with therapeutic potential in acne, seborrheic dermatitis, hypercholesterolemia, and atherosclerosis, the 2-chloro regioisomer serves as an essential comparator in systematic SAR studies alongside its 3-Cl and 4-Cl analogues [1]. The ortho-chlorine's steric and electronic influence on the N1-benzyl substituent directly tests the spatial tolerance of the SOAT-1 binding pocket, a dimension that cannot be interrogated with the para isomer alone. Procurement of all three regioisomers enables a full positional scan, a standard medicinal chemistry practice for optimizing target engagement.

Building Block for Diversity-Oriented Synthesis of Imidazolidinone-Focused Libraries

The acetic acid moiety at the C4 position provides a synthetic handle for amide coupling, esterification, or reduction, making this compound a versatile building block for generating focused compound libraries . The 2-chlorobenzyl substituent introduces a distinct steric and electronic environment compared to the more commonly procured 4-chloro variant, increasing the three-dimensional diversity of screening collections. Suppliers list this compound under building block categories, and its commercial availability at 95%+ purity supports its use in parallel synthesis workflows [2].

Antimicrobial Lead Discovery Leveraging the Dioxoimidazolidine DNA Gyrase Pharmacophore

The recently reported DNA gyrase inhibition (IC50 = 0.025–0.24 µM) and broad-spectrum antibacterial activity (MIC = 0.1–9.5 µg/mL) of related chlorophenyl dioxoimidazolidine derivatives establish a rationale for evaluating the 2-chloro regioisomer in antimicrobial screening cascades [3]. The distinct electronic profile of the ortho-chloro substituent may confer differential activity against Gram-positive vs. Gram-negative strains or altered cytotoxicity profiles in mammalian cell lines, a hypothesis testable through head-to-head MIC and hemolysis assays with the 3-Cl and 4-Cl analogues as comparators .

Fragment-Based Screening Hit Expansion and X-Ray Crystallography Soaking Experiments

With a molecular weight of 282.68 Da, a computed XLogP3-AA of 0.8, and 2 hydrogen bond donors and 4 acceptors, this compound falls within fragment-like property space (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3 albeit slightly exceeding the Rule of Three) [4]. Its regiospecific 2-chloro substitution pattern provides a defined shape and electrostatic surface complementary to protein binding sites, making it suitable for fragment soaking experiments in crystallography. When compared to the 4-chloro analogue, the ortho isomer may engage different subpocket geometries due to the altered trajectory of the benzyl group relative to the imidazolidine core [1].

Application
Selection Property
Validation Focus
SOAT-1/ACSS2 positional SAR probe
Regiospecific ortho-chloro substitution pattern
Positional SAR interpretation against 3-Cl and 4-Cl controls
Diversity-oriented imidazolidinone library synthesis
C4 acetic acid handle for derivatization
Amide coupling feasibility; scaffold diversity expansion
Antimicrobial screening against DNA gyrase
Dioxoimidazolidine pharmacophore context
MIC and strain-panel endpoints; comparator regioisomer profiling
Fragment-based crystallography soaking
Fragment-like physicochemical profile (MW, logP)
Soaking compatibility; subpocket engagement geometry
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